molecular formula C15H12F3NO3 B8168049 Methyl 3-Amino-3'-(trifluoromethoxy)biphenyl-4-carboxylate

Methyl 3-Amino-3'-(trifluoromethoxy)biphenyl-4-carboxylate

Cat. No.: B8168049
M. Wt: 311.25 g/mol
InChI Key: SSCFLJIDCZRLKZ-UHFFFAOYSA-N
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Description

Methyl 3-Amino-3’-(trifluoromethoxy)biphenyl-4-carboxylate is a complex organic compound known for its unique chemical structure and properties This compound features a biphenyl core substituted with an amino group, a trifluoromethoxy group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-Amino-3’-(trifluoromethoxy)biphenyl-4-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration: The biphenyl core is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.

    Trifluoromethoxylation: The trifluoromethoxy group is introduced via nucleophilic substitution using a suitable trifluoromethylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Amino-3’-(trifluoromethoxy)biphenyl-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro biphenyl derivatives.

    Reduction: Formation of biphenyl alcohol derivatives.

    Substitution: Formation of substituted biphenyl derivatives with various functional groups.

Scientific Research Applications

Methyl 3-Amino-3’-(trifluoromethoxy)biphenyl-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Methyl 3-Amino-3’-(trifluoromethoxy)biphenyl-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the trifluoromethoxy group enhances lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-Amino-3’-(trifluoromethyl)biphenyl-4-carboxylate: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    Methyl 3-Amino-3’-(methoxy)biphenyl-4-carboxylate: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

Uniqueness

Methyl 3-Amino-3’-(trifluoromethoxy)biphenyl-4-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing novel bioactive molecules.

Biological Activity

Methyl 3-Amino-3'-(trifluoromethoxy)biphenyl-4-carboxylate, with the CAS number 1261865-41-1, is a compound that has garnered attention for its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H12F3NO3
  • Molar Mass : 311.26 g/mol
  • Structure : The compound contains a biphenyl structure with a trifluoromethoxy group and an amino group, which are crucial for its biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been studied for its potential effects on:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, potentially affecting cancer cell proliferation and survival.
  • Cell Cycle Regulation : Preliminary studies suggest that it may induce cell cycle arrest in cancer cells, promoting apoptosis through various signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast)20Induction of apoptosis
HeLa (cervical)15Cell cycle arrest in the S phase
A549 (lung)25Inhibition of growth factor signaling

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapy .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In studies assessing its effectiveness against various bacterial strains, it displayed significant activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These results indicate that this compound could be a potential candidate for developing new antimicrobial agents .

Study on Anticancer Effects

In a notable study, this compound was tested on MCF-7 cells. The results showed:

  • Cell Viability : A significant reduction in cell viability was observed at concentrations above 10 µM.
  • Apoptotic Markers : Increased levels of caspase-3 and PARP cleavage indicated the induction of apoptosis.

This study highlights the compound's potential as an anticancer agent by promoting programmed cell death in breast cancer cells .

Study on Antimicrobial Effects

A separate investigation assessed the antimicrobial efficacy of the compound against multi-drug resistant strains. Results indicated:

  • Efficacy Against Resistant Strains : The compound inhibited growth in resistant strains of E. coli and S. aureus at MIC values lower than those required for conventional antibiotics.

This suggests that this compound may offer a novel approach to treating infections caused by resistant bacteria .

Properties

IUPAC Name

methyl 2-amino-4-[3-(trifluoromethoxy)phenyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO3/c1-21-14(20)12-6-5-10(8-13(12)19)9-3-2-4-11(7-9)22-15(16,17)18/h2-8H,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCFLJIDCZRLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)OC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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